Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro-
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Overview
Description
Aristolochic acid III is a naturally occurring compound found in plants of the Aristolochia and Asarum genera. These plants have been used in traditional medicine for centuries, particularly in Asia. Aristolochic acids, including aristolochic acid III, are known for their potent nephrotoxic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid III typically involves the extraction from natural sources such as Aristolochia plants. The process includes several steps of purification to isolate the compound.
Industrial Production Methods: Industrial production of aristolochic acid III is not common due to its toxic nature. when required for research purposes, it is extracted from plant materials using advanced extraction techniques such as pressurized liquid extraction and supercritical fluid extraction .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and potential modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Aristolochic acid III has several applications in scientific research:
Chemistry: It is used to study the mechanisms of nephrotoxicity and carcinogenicity.
Biology: Researchers investigate its effects on cellular processes and DNA interactions.
Medicine: Despite its toxicity, it is studied for its potential therapeutic effects in controlled environments.
Industry: Limited use in the pharmaceutical industry for developing detoxification techniques.
Mechanism of Action
Aristolochic acid III exerts its effects primarily through the formation of DNA adducts, leading to mutations. It targets the kidneys and urinary tract, causing nephrotoxicity and urothelial carcinoma. The compound interacts with various enzymes and organic anion transporters, disrupting normal cellular functions and leading to irreversible damage .
Comparison with Similar Compounds
- Aristolochic acid I
- Aristolochic acid II
- Aristolactam I
- Aristolochic acid VIIa
- Aristolochic acid IVa
Comparison: Aristolochic acid III shares similar nephrotoxic and carcinogenic properties with other aristolochic acids. its specific molecular structure and the position of functional groups can lead to variations in its biological activity and toxicity. For instance, aristolochic acid I and II are more commonly studied due to their higher prevalence in certain plants .
Properties
IUPAC Name |
10-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-9-3-2-8-4-12(18(21)22)14-11(17(19)20)6-13-16(25-7-24-13)15(14)10(8)5-9/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJZUBEKPWUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222982 |
Source
|
Record name | Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-92-7 |
Source
|
Record name | Aristolochic acid III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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